Product packaging for hemoglobin A2 Honai(Cat. No.:CAS No. 101800-48-0)

hemoglobin A2 Honai

Cat. No.: B1166141
CAS No.: 101800-48-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hemoglobin A2 Honai is a naturally occurring variant of hemoglobin A2, characterized by an amino acid substitution of valine for glutamic acid at position 90 in the delta globin chain (α2δ2(90)(F6)Glu→Val) . This slow-moving variant was first identified in a family study, where it was observed across three generations without associated hematological abnormalities, and it comprised approximately 0.84% of the total hemoglobin in carriers . The primary research value of this compound lies in the study of hemoglobinopathies and thalassemia diagnostics. Quantification of hemoglobin A2 is a critical tool for identifying beta-thalassemia carriers . The presence of delta chain variants like Hb A2 Honai can complicate this diagnosis, as they may co-elute with or alter the measured percentage of normal Hb A2 in techniques like high-performance liquid chromatography (HPLC) . Studying such variants is essential for refining diagnostic accuracy, developing reliable laboratory methods, and preventing misdiagnosis in genetic counseling . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

101800-48-0

Molecular Formula

C9H10O4

Synonyms

hemoglobin A2 Honai

Origin of Product

United States

Molecular Genetics of Hemoglobin A2 Honai

Genomic Organization of the Delta Globin Gene (HBD) Locus

The human HBD gene is located on the short arm of chromosome 11 at position 15.4 (11p15.4). Current time information in Linn County, US. It is part of a cluster of beta-like globin genes spanning approximately 45 kilobases. marrvel.orgnih.gov This cluster is arranged in a specific order from 5' to 3': epsilon (HBE), gamma-G (HBG2), gamma-A (HBG1), pseudobeta (HBBP1), delta (HBD), and beta (HBB). marrvel.orgnih.govlovd.nl The sequential expression of these genes during development, from embryonic to fetal and then to adult stages, is regulated by interactions with a distal enhancer element known as the Locus Control Region (LCR), located upstream of the epsilon globin gene. frontiersin.orgithanet.eu The HBD gene, along with the HBB gene, is expressed in adults. Current time information in Linn County, US.marrvel.org

Genetic Basis of Hemoglobin A2 Honai: The α2δ2(90)(F6)Glu→Val Mutation

This compound is defined by a structural alteration in the delta globin chain resulting from a point mutation in the HBD gene. wikipedia.org This mutation leads to the substitution of a single amino acid at a specific position in the delta globin protein. wikipedia.org

The specific alteration in this compound is the substitution of glutamic acid (Glu) by valine (Val) at position 90 in the delta globin chain. wikipedia.org This position is also referred to as F6, indicating its location in the sixth helical segment (helix F) of the globin chain. wikipedia.org

The amino acid substitution in this compound is caused by a single nucleotide change in the HBD gene. The codon for glutamic acid at this position is typically GAG or GAA. The substitution of glutamic acid by valine is a result of a change in the DNA sequence that alters the codon. In the case of this compound, the mutation is a transition of adenine (B156593) (A) to thymine (B56734) (T) at nucleotide position 272 of the HBD coding sequence (HBD:c.272A>T). frontiersin.orgithanet.eunih.gov This nucleotide change results in the alteration of the codon from GAG (coding for Glutamic acid) to GTG (coding for Valine). frontiersin.orgithanet.eunih.gov

The genetic basis of this compound can be summarized as follows:

GeneNucleotide Change (cDNA)Codon ChangeAmino Acid Change (Protein)Position (F-helix notation)
HBDc.272A>TGAG > GTGp.Glu91Val90 (F6)

Note: The protein position can be referred to as 90 (F6) based on historical notation or 91 based on standard protein numbering starting from the first amino acid of the mature protein. The HGVS nomenclature uses p.Glu91Val. frontiersin.org

The hemoglobin variant is designated as this compound. wikipedia.org According to the Human Genome Variation Society (HGVS) nomenclature, the mutation is formally described at the DNA level as HBD:c.272A>T, and the predicted protein consequence is p.Glu91Val. frontiersin.org The notation α2δ2(90)(F6)Glu→Val is also used to describe the subunit composition and the specific amino acid substitution and its location. wikipedia.org

Regulatory Mechanisms of Delta Globin Gene Expression and Potential Perturbations by the Honai Variant

The expression of the HBD gene is tightly regulated and is significantly lower than that of the HBB gene in adult erythroid cells. lovd.nlithanet.eu This differential expression contributes to Hb A2 being a minor component of adult hemoglobin. The regulation involves interactions with the Locus Control Region (LCR) and specific promoter elements within the HBD gene. frontiersin.orgithanet.eu The HBD promoter has been shown to have differences compared to the HBB promoter, including variations in binding sites for transcription factors such as KLF1, NF-Y, β-DRF, and TFIIB, which contribute to its lower transcriptional activity. ithanet.eurcsb.org

The this compound mutation (HBD:c.272A>T) is located within the coding region of the HBD gene, leading to a structural change in the delta globin protein. frontiersin.orgithanet.eunih.gov As a structural variant, this mutation is not expected to directly affect the transcriptional regulatory elements of the HBD gene, such as the promoter or enhancer regions. Therefore, it is unlikely to significantly perturb the rate of delta globin mRNA synthesis. However, the amino acid substitution from glutamic acid (a charged, hydrophilic amino acid) to valine (a neutral, hydrophobic amino acid) at position 91 could potentially affect the stability of the delta globin chain or the assembly and stability of the final Hb A2 Honai tetramer. While the initial report noted no associated hematologic abnormalities in heterozygotes wikipedia.org, detailed studies on the expression levels of the Honai delta globin chain or the stability of the Hb A2 Honai variant have not been extensively documented in the provided search results. The low percentage of Hb A2 Honai observed (0.84%) wikipedia.org suggests that the variant delta chain is produced, but its relative abundance is low, which could be due to the normal low expression of the HBD gene or potential reduced stability of the variant protein.

Structural and Biochemical Elucidation of Hemoglobin A2 Honai

Primary and Secondary Structural Features of the Delta Globin Chain in Hemoglobin A2 Honai

The primary structure of a protein is defined by the linear sequence of its amino acids. In the case of this compound, a missense mutation occurs in the delta globin gene, resulting in the substitution of glutamic acid (Glu) with valine (Val) at the 90th position of the polypeptide chain.

This substitution represents a significant alteration in the primary structure due to the differing physicochemical properties of the two amino acids. Glutamic acid is a hydrophilic amino acid with a negatively charged side chain under physiological pH. In contrast, valine is a nonpolar, hydrophobic amino acid. This change from a charged, polar residue to a nonpolar one can disrupt local secondary structures, such as alpha-helices or beta-sheets, by altering the pattern of hydrogen bonds and electrostatic interactions that stabilize these motifs. quora.comquora.com The globin fold, characteristic of hemoglobin subunits, is predominantly helical. The introduction of a hydrophobic valine residue in a position previously occupied by a hydrophilic glutamic acid could potentially disturb the stability of the local helical segment.

Table 1: Amino Acid Substitution in this compound

Property Original Amino Acid Substituted Amino Acid
Name Glutamic Acid (Glu) Valine (Val)
Position 90 90
Chemical Nature Acidic, Hydrophilic Nonpolar, Hydrophobic

| Charge at pH 7.4 | Negative | Neutral |

Tertiary and Quaternary Structural Implications of the Glu90Val Substitution

In the absence of empirical structural data for this compound, computational methods serve as powerful predictive tools. Molecular dynamics (MD) simulations can be employed to model the Glu90Val substitution and predict its structural and dynamic consequences. proquest.comfz-juelich.de

Such simulations would involve:

Homology Modeling: Creating a three-dimensional model of the mutant delta globin chain based on the known crystal structure of wild-type hemoglobin.

Molecular Dynamics Simulation: Simulating the movement of every atom in the hemoglobin tetramer over time in a solvated environment. fz-juelich.de These simulations can reveal changes in protein flexibility, conformational stability, and the dynamics of key regions like subunit interfaces or the heme pocket. proquest.comnih.gov

MD simulations could specifically probe whether the new valine residue at position 90 disrupts existing salt bridges or hydrogen bonds, or if it introduces unfavorable hydrophobic exposure that might lead to protein instability or aggregation, similar to the mechanism seen in sickle hemoglobin. fz-juelich.denih.gov

The effects of the Glu90Val substitution in HbA2 Honai can be contextualized by comparing its predicted properties to wild-type HbA2 and other known variants.

Wild-Type Hemoglobin A2 (α2δ2): This is a stable, soluble tetramer that functions similarly to the predominant adult Hemoglobin A (HbA). Its delta chains differ from beta chains by only 10 amino acids, but these differences are sufficient to result in a much lower expression level. wikipedia.org

Sickle Hemoglobin (HbS - a β-globin variant): The most well-known hemoglobinopathy caused by a Glu-to-Val substitution is sickle cell disease, where glutamic acid is replaced by valine at the sixth position of the beta globin chain. khanacademy.orgdroracle.ai This creates a hydrophobic patch that, upon deoxygenation, interacts with a complementary site on an adjacent hemoglobin molecule, leading to polymerization and the characteristic sickling of red blood cells. harvard.edunih.gov While the position (90 vs. 6) and the chain (delta vs. beta) are different, the fundamental physicochemical change in HbA2 Honai is analogous, suggesting a potential for increased hydrophobicity and altered intermolecular interactions.

Other Delta Globin Variants: Numerous other delta chain variants have been identified, such as HbA2' (Gly16Arg), HbA2-Etolia (Phe85Ser), and HbA2-Pylos (Val11Gly). nih.gov These variants are often clinically silent but are important for diagnostics as they can lead to lower-than-expected HbA2 levels, potentially masking a co-inherited β-thalassemia trait. walshmedicalmedia.comnih.gov Some variants may be unstable, leading to a reduced quantity of circulating HbA2. nih.gov The impact of the Glu90Val change in HbA2 Honai would depend critically on the structural role of residue 90. If it is located at a subunit interface, it could destabilize the tetramer more significantly than substitutions in less critical regions.

Table 2: Comparative Overview of Hemoglobin Variants

Hemoglobin Type Globin Chain Affected Substitution Key Consequence
This compound Delta (δ) Glu90Val Theoretical: Potential instability, altered solubility, and oxygen affinity
Wild-Type Hemoglobin A2 Delta (δ) None Normal minor adult hemoglobin
Sickle Hemoglobin (HbS) Beta (β) Glu6Val Polymerization upon deoxygenation, red blood cell sickling harvard.edu

| Hemoglobin A2' | Delta (δ) | Gly16Arg | Clinically silent, but affects diagnostic measurements of HbA2 nih.gov |

Biochemical Consequences of the Amino Acid Substitution

The structural changes predicted for this compound would theoretically lead to distinct biochemical consequences affecting its assembly and function.

The assembly of a functional hemoglobin tetramer is a multi-step process. harvard.edu It requires the correct folding of individual globin chains, incorporation of a heme group, and the formation of stable dimers (αδ) which then associate into the final α2δ2 tetramer. harvard.edunih.gov

A mutation like Glu90Val could interfere with this process in several ways:

Globin Chain Folding and Stability: The introduction of a hydrophobic valine on the surface might cause the delta globin chain to misfold or be recognized as unstable by cellular quality control mechanisms. Misfolded globin chains can be prone to aggregation. nih.gov

Dimer and Tetramer Formation: The stability of the hemoglobin tetramer relies on interactions at the subunit interfaces. researchgate.net If residue 90 is located near the α1δ1 or α1δ2 contact regions, substituting the polar glutamic acid with the nonpolar valine could weaken the electrostatic or hydrogen bonding interactions that hold the subunits together. This could lead to an unstable tetramer that dissociates more readily into dimers or monomers. nih.gov

The primary function of hemoglobin is the cooperative binding and transport of oxygen. This property is sensitive to structural changes, particularly those at the subunit interfaces or near the heme pocket. utah.edu The oxygen affinity of hemoglobin is typically quantified by the P50 value—the partial pressure of oxygen at which the hemoglobin is 50% saturated. A low P50 indicates high oxygen affinity, while a high P50 indicates low oxygen affinity. oncohemakey.com

The theoretical impact of the Glu90Val substitution on oxygen affinity would depend on its precise location and its effect on the equilibrium between the low-affinity T (tense) state and the high-affinity R (relaxed) state of the hemoglobin tetramer. oncohemakey.comutah.edu

If the mutation destabilizes the T (deoxy) state: This would shift the equilibrium towards the R state, resulting in a higher oxygen affinity (lower P50). The hemoglobin would bind oxygen more tightly and release it less readily to the tissues. nih.gov

If the mutation destabilizes the R (oxy) state or disrupts key contacts at the α1δ2 interface involved in the allosteric transition: This would favor the T state, leading to a lower oxygen affinity (higher P50). The hemoglobin would release oxygen more easily.

Many known high-affinity hemoglobin variants have mutations located at the α1β2 (or by analogy, α1δ2) interface, which is critical for the cooperative T-to-R transition. nih.gov Without knowing the exact structural context of position 90 in the delta chain, a definitive prediction is difficult. However, any significant structural perturbation has the potential to alter the finely tuned allosteric mechanism of oxygen binding.

Stability and Degradation Pathways of the this compound Molecule

The stability of a hemoglobin variant is a critical determinant of its physiological function and its potential to contribute to pathological conditions. While comprehensive research specifically detailing the stability and degradation pathways of this compound is limited, an understanding can be extrapolated from the nature of its amino acid substitution and the known stability characteristics of Hemoglobin A2 (HbA2) in general.

This compound is characterized by a substitution of glutamic acid with valine at the 90th position of the delta globin chain (δ90 Glu→Val). This alteration from a charged, hydrophilic amino acid to a nonpolar, hydrophobic one can be hypothesized to influence the molecule's stability. In a well-documented parallel, a similar glutamic acid to valine substitution in the beta-globin chain is responsible for the polymerization of sickle hemoglobin (HbS), leading to red blood cell distortion and significant clinical pathology. This suggests that the introduction of a hydrophobic valine residue on the surface of the delta chain in HbA2 Honai could create a hydrophobic patch, potentially promoting aggregation or altering the protein's folding dynamics. However, without specific experimental data, this remains a theoretical consideration.

In general, Hemoglobin A2 is recognized for its notable resistance to thermal denaturation when compared to the predominant adult hemoglobin, Hemoglobin A (HbA). This inherent stability is a characteristic of the α2δ2 tetramer. Studies comparing the thermal stability of various hemoglobin variants have consistently shown HbA2 to be more robust.

The degradation of hemoglobin, including its variants, is a natural process within red blood cells and the reticuloendothelial system. This process involves both oxidative damage and proteolytic pathways. Oxidative stress can lead to the formation of methemoglobin and hemichromes, which are prone to precipitation and can damage the red cell membrane. While specific studies on the oxidative vulnerability of this compound are not available, it is known that hemoglobin variants can exhibit differential susceptibility to oxidative damage.

The in vitro stability of Hemoglobin A2 has been observed to decline over time under various storage conditions. These studies, while not specific to the Honai variant, provide insight into the general degradation patterns of HbA2.

Table 1: Factors Potentially Influencing the Stability of this compound

FactorPotential Impact on this compound Stability
Amino Acid Substitution (δ90 Glu→Val) Introduction of a hydrophobic residue may alter protein folding and increase the propensity for aggregation.
Thermal Stress Based on general HbA2 properties, it is expected to have higher thermal resistance than HbA. The specific impact of the Honai mutation on this property is unknown.
Oxidative Stress Susceptibility to oxidation is a key factor in hemoglobin degradation. The effect of the δ90 substitution on oxidative stability has not been determined.
Proteolytic Degradation Altered protein conformation due to the mutation could potentially expose or mask sites for proteolytic cleavage, affecting its degradation rate.

Table 2: General Observations on Hemoglobin A2 Degradation (Non-Variant Specific)

ConditionObservationImplication
Prolonged Storage at Room Temperature Gradual decrease in measurable HbA2 levels over several days.Indicates slow degradation or modification of the molecule affecting detection.
In Vivo Cellular Aging Accumulation of oxidative damage and eventual removal of senescent red blood cells by macrophages.Standard pathway for hemoglobin turnover.

Further research is necessary to elucidate the precise stability profile and the specific degradation pathways of the this compound molecule. Such studies would involve thermal and chemical denaturation experiments, analysis of oxidative stability, and identification of degradation products to provide a comprehensive understanding of its biochemical behavior.

Methodological Approaches for Hemoglobin A2 Honai Characterization in Research

Nucleic Acid-Based Methodologies for Genetic Characterization

While protein-based methods identify the abnormal protein, nucleic acid-based methodologies analyze the HBD gene to identify the specific mutation responsible for the production of the variant hemoglobin.

Polymerase Chain Reaction (PCR) is a technique used to amplify specific segments of DNA. It is a foundational tool for most genetic analyses.

Polymerase Chain Reaction (PCR) : For the genetic characterization of a known variant like Hemoglobin A2 Honai, PCR would be used to amplify the region of the HBD gene that contains the mutation at codon 90.

Allele-Specific PCR (AS-PCR) : This is a variation of PCR that can be designed to specifically detect a single nucleotide polymorphism (SNP), which is the type of mutation that causes HbA2 Honai (a point mutation leading to an amino acid change). An AS-PCR assay would use primers that are complementary to the mutated DNA sequence. Successful amplification would indicate the presence of the HbA2 Honai mutation.

Although these are standard techniques for detecting known mutations, the scientific literature reviewed does not provide specific examples of allele-specific assays being developed or used for the routine detection of the this compound mutation.

DNA sequencing provides the most definitive genetic characterization by determining the exact nucleotide sequence of a gene.

Sanger Sequencing : This is the traditional method of DNA sequencing and is highly accurate for analyzing a specific gene or a small number of genes. To characterize the mutation causing this compound, the relevant exon of the HBD gene would be amplified by PCR and then sequenced. The resulting sequence would be compared to the reference sequence of the normal HBD gene to confirm the specific point mutation (Gag → Gtg) at codon 90. While this is the standard approach for confirming such mutations, specific Sanger sequencing electropherograms for the HbA2 Honai mutation are not available in the reviewed literature. researchgate.netnih.gov

Next-Generation Sequencing (NGS) : NGS allows for the simultaneous sequencing of many genes or even the entire genome. mdpi.comillumina.comyoutube.com This technology is particularly useful in hematology for comprehensive screening of all globin genes (HBA1, HBA2, HBB, and HBD) to identify not only common mutations but also rare or novel variants. mdpi.com While NGS is a powerful tool for diagnosing hemoglobinopathies, specific studies detailing the use of NGS for the identification of the this compound variant were not found in the reviewed literature. illumina.comyoutube.com

Globin Gene Copy Number Variation Analysis for Delta Globin Locus

The characterization of hemoglobin (Hb) variants such as this compound, which arises from a point mutation in the delta globin gene (HBD), often necessitates a comprehensive genetic investigation of the surrounding locus. nih.gov While the variant itself is a qualitative change, quantitative assessment of the HBD gene through copy number variation (CNV) analysis is a critical step in research and advanced diagnostics. This analysis is employed to detect deletions or duplications of the gene, which can independently influence the total expression of Hemoglobin A2 (HbA2) and complicate the interpretation of hemoglobin analysis results. mdpi.com Co-inheritance of a delta-globin gene deletion (δ-thalassemia) with a beta-thalassemia trait, for example, can lead to a normal or reduced HbA2 level, masking the classic marker for beta-thalassemia carrier status. nih.gov Therefore, determining the copy number of the delta globin gene is essential for accurately contextualizing the presence of a variant like HbA2 Honai.

Several robust molecular techniques are utilized to quantify the number of copies of the delta globin gene. The primary methodologies include Multiplex Ligation-dependent Probe Amplification (MLPA) and quantitative Polymerase Chain Reaction (qPCR). nih.govnih.gov

Multiplex Ligation-dependent Probe Amplification (MLPA)

MLPA is a widely adopted, semi-quantitative method for detecting copy number changes across multiple genes or exons simultaneously. nih.gov The technique relies on a series of probes, each designed to hybridize to a specific target sequence within the gene of interest. For the delta globin locus, probes are designed to target specific exons or other unique sequences within the HBD gene, which is located within the β-globin gene cluster on chromosome 11. nih.govaruplab.com

The process involves the following key steps:

Hybridization: Denatured genomic DNA is hybridized with a mixture of MLPA probes. Each probe consists of two oligonucleotides that bind to adjacent target sequences. researchgate.net

Ligation: If both oligonucleotides are correctly hybridized, they are enzymatically joined by a ligase enzyme, forming a single, amplifiable probe. researchgate.net

Amplification: All ligated probes are amplified by PCR using a single pair of universal primers. The amount of amplified product from each probe is proportional to the number of target sequences present in the initial sample. nih.gov

Analysis: The amplification products, which differ in length, are separated and quantified using capillary electrophoresis. The resulting peak area for each probe is compared to that of a reference sample with a known normal copy number (two copies). A reduction in the relative peak area to approximately 50% suggests a heterozygous deletion, while an increase to 150% indicates a duplication. researchgate.net

MLPA is considered a gold standard for CNV analysis due to its ability to survey multiple targets in a single reaction. nih.gov However, it does not typically identify the precise breakpoints of deletions or duplications. mdpi.com

Quantitative Real-Time PCR (qPCR)

Another prevalent method for CNV analysis is qPCR. This technique determines the copy number of a target gene by comparing its amplification rate to that of a stable reference gene with a known, diploid copy number (e.g., RNase P). researchgate.netnih.gov The relative quantification is often calculated using the 2-ΔΔCq method. nih.gov The assay is highly sensitive and can be tailored to specific regions of the delta globin gene. While qPCR is effective for targeted analysis, its multiplexing capability is generally lower than that of MLPA. frontiersin.org

The following tables summarize the methodological approaches and present illustrative research findings.

Population Genetics and Molecular Epidemiology of Hemoglobin A2 Honai

Geographic Distribution and Observed Prevalence of Hemoglobin A2 Honai

Information specifically on the geographic distribution and prevalence of this compound is limited in the provided search results. The initial report identified Hb A2 Honai in a family, suggesting its presence in a specific population, but a broader geographic distribution or prevalence rate is not detailed. nih.gov General information on the prevalence of thalassemia and other hemoglobinopathies indicates higher frequencies in regions like the Mediterranean, Southeast Asia, Africa, the Middle East, and the Indian subcontinent, often overlapping with areas historically or currently affected by malaria. researchgate.net While Hb A2 variants are found worldwide, their distribution varies by region and ethnic population. mdpi.com

Haplotype Analysis Associated with the this compound Allele

The provided search results contain limited information directly linking specific haplotypes to the this compound allele. One study on a novel delta-globin variant, Hb A2-Mae Phrik, found it strongly associated with the beta-globin gene haplotype [+ − − − − ± +]. mdpi.com While this doesn't directly address this compound, it illustrates the approach of using beta-globin gene haplotypes to study delta-globin variants due to their close proximity on chromosome 11. wikipedia.org Further research would be needed to determine the specific haplotype background of the this compound allele.

Evolutionary Perspectives on the Emergence and Spread of this compound and Other Delta Variants

The evolutionary perspectives on this compound are not explicitly detailed in the search results. However, the prevalence of hemoglobinopathies, including delta variants, in malaria-endemic regions suggests a potential role of natural selection, where carriers may have had a protective advantage against malaria. researchgate.net This selective pressure is believed to have contributed to the elevated frequencies of thalassemia and other hemoglobin variants in these areas. researchgate.net The emergence and spread of delta variants, including this compound, are likely influenced by similar evolutionary forces and migration patterns.

Molecular Interactions of this compound with Other Globin Gene Variants

The interaction of delta-globin variants, such as this compound, with other globin gene variants can influence hematological parameters and pose diagnostic challenges. mdpi.comnih.gov

Co-inheritance Studies with Alpha-Globin Gene Defects (e.g., Alpha-Thalassemia)

Co-inheritance of delta-globin variants with alpha-globin gene defects, such as alpha-thalassemia, can affect Hb A₂ levels. Alpha-thalassemia, characterized by reduced alpha-globin chain production, can lead to decreased or normal Hb A₂ levels. wikipedia.orghematologybd.orghtct.com.br The co-inheritance of a delta variant like this compound with alpha-thalassemia could potentially further modify Hb A₂ levels, complicating the diagnosis of underlying beta-thalassemia. Studies on the co-inheritance of alpha-thalassemia with other delta variants have shown that alpha-thalassemia can influence Hb A₂ levels, sometimes leading to misdiagnosis of beta-thalassemia. htct.com.brnih.govresearchgate.netnih.govnih.gov For instance, co-inheritance of alpha⁰-thalassemia has been reported to elevate Hb A₂ levels in individuals with homozygous Hb E. researchgate.net

Co-inheritance Studies with Beta-Globin Gene Defects (e.g., Beta-Thalassemia)

The co-inheritance of delta-globin variants with beta-globin gene defects, such as beta-thalassemia, is particularly significant for diagnosis. Beta-thalassemia trait is typically associated with elevated Hb A₂ levels (>3.5%). wikipedia.orghematologybd.org However, the presence of a delta-globin variant, which can result in decreased production of the delta chain or an abnormal delta chain, can lower the measured Hb A₂ level. nih.govresearchgate.nethaematologica.orgsci-hub.se This can mask the characteristic elevated Hb A₂ of beta-thalassemia trait, leading to misdiagnosis. nih.govnih.govhaematologica.orgsci-hub.seresearchgate.net Studies have shown that carriers of both beta-thalassemia and a delta-globin gene mutation may present with borderline, normal, or even low Hb A₂ levels despite having a beta-thalassemia allele. nih.govresearchgate.net

Co-occurrence with Other Delta Globin Variants

The co-occurrence of different delta-globin variants is possible, although less frequently studied than interactions with alpha or beta-globin defects. The presence of one delta variant might influence the expression or detection of another. The search results primarily focus on the interaction of delta variants with alpha and beta-thalassemia, highlighting the diagnostic complexities that arise from such co-inheritances. mdpi.comnih.gov Further research is needed to understand the specific interactions and phenotypic consequences of co-occurring delta-globin variants, including this compound, with other delta chain abnormalities.

Advanced Research Perspectives on Hemoglobin A2 Honai

In Vitro Studies of Hemoglobin A2 Honai under Controlled Biophysical Conditions

In vitro studies are crucial for understanding the precise biophysical properties of hemoglobin variants like Hb A2 Honai. While specific detailed biophysical studies on Hb A2 Honai are not extensively documented in the search results, the original report mentions that functional studies could not be carried out due to the scarcity of material. tandfonline.com However, the report does discuss the potential implications of the Glu→Val substitution at position δ90(F6) based on comparisons with other hemoglobin variants with substitutions at the homologous position, such as Hemoglobin Agenogi (β90(F6)Glu→Lys). tandfonline.com

Hemoglobin Agenogi, with a lysine (B10760008) substitution at the equivalent position in the beta chain, exhibits low oxygen affinity. tandfonline.com This is attributed to the formation of a salt bridge that favors the deoxy-conformation of the hemoglobin molecule. tandfonline.com In contrast, for Hb A2 Honai, the substitution of glutamic acid with valine, which has a short, non-active methyl group side chain, is not expected to cause a similar effect on oxygen affinity. tandfonline.com

General in vitro methods for studying hemoglobin variants under controlled biophysical conditions include techniques to assess oxygen binding affinity, cooperativity (Bohr effect, heme-heme interaction), and stability. These often involve spectrophotometry, stopped-flow kinetics, and thermal or chemical denaturation studies. While these methods are applicable to hemoglobin variants in general, specific data for Hb A2 Honai using these techniques were not found in the provided search results.

Development of Novel High-Throughput Research Methodologies for Hemoglobin Variant Discovery and Characterization

The discovery and characterization of hemoglobin variants have historically relied on methods like electrophoresis and chromatography. nih.govcdc.govjlabphy.orgcapes.gov.brnih.gov However, the development of novel high-throughput methodologies is transforming the field, enabling the identification and analysis of rare variants like Hb A2 Honai more efficiently.

High-throughput screening methods for hemoglobinopathies include techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). cdc.govjlabphy.orgnih.govlcms.czsebia.com These methods offer improved resolution, sensitivity, and automation compared to traditional techniques. cdc.govjlabphy.orgnih.govlcms.cz Mass spectrometry-based approaches, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are also being developed for high-throughput analysis of hemoglobin variants by targeting unique peptides. lcms.cz

For the discovery of new variants, next-generation sequencing (NGS) of globin genes allows for comprehensive screening of genetic variations that could lead to altered globin chains. psu.edu Once a potential variant is identified genetically, high-throughput protein characterization techniques, such as peptide mapping by mass spectrometry, can be used to confirm the amino acid substitution.

The Bio-Rad Library of Variants database exemplifies a platform for sharing and exploring data on various hemoglobin variants identified through high-throughput methods like HPLC. bio-rad.com The continued development of these methodologies facilitates the identification of rare variants like Hb A2 Honai in larger populations and provides the means for their initial biochemical characterization.

Interactive Data Table: Common Hemoglobin Analysis Methods

MethodPrincipleApplication in Hemoglobinopathy Screening/Diagnosis
High-Performance Liquid Chromatography (HPLC)Separates hemoglobin species based on charge and hydrophobicity.Screening and quantification of common and many rare Hb variants, HbA2, and HbF. cdc.govjlabphy.orgnih.gov
Capillary Electrophoresis (CE)Separates hemoglobin species based on charge and size in a capillary tube.High-resolution screening and identification of Hb variants. cdc.govsebia.com
Gel Electrophoresis (e.g., Cellulose Acetate, Citrate Agar)Separates hemoglobin based on charge in a gel matrix.Traditional screening and confirmation of certain Hb variants. nih.govcdc.govcapes.gov.brnih.gov
Isoelectric Focusing (IEF)Separates hemoglobin based on isoelectric point.High-resolution separation of Hb variants. cdc.gov
Mass Spectrometry (MS)Identifies and quantifies molecules based on mass-to-charge ratio.Characterization of globin chain masses and peptide analysis for variant identification. lcms.cz
DNA Sequencing (e.g., Next-Generation Sequencing)Determines the nucleotide sequence of globin genes.Identification of genetic mutations causing Hb variants and thalassemias. jlabphy.orgpsu.edu

Future Directions and Unanswered Questions in this compound Research

Despite its initial identification decades ago, research specifically focused on this compound appears limited based on the available search results. This highlights several future directions and unanswered questions:

Detailed Biophysical and Functional Characterization: Comprehensive in vitro studies are needed to fully characterize the biophysical properties of Hb A2 Honai, including its oxygen affinity, cooperativity, and stability under various physiological conditions. tandfonline.com This would provide a deeper understanding of how the δ90 Glu→Val substitution impacts the function of the Hb A2 tetramer.

Cellular Impact and Red Blood Cell Phenotype: Although no hematologic abnormalities were reported in initial carriers, more detailed studies using modern hematological and cellular analysis techniques could investigate whether Hb A2 Honai has any subtle effects on red blood cell morphology, lifespan, or function.

Prevalence and Population Genetics: The prevalence of Hb A2 Honai in different populations is unknown. Large-scale screening programs using high-throughput methods could help determine its frequency and geographic distribution.

Interaction with Other Hemoglobinopathies: Investigating whether co-inheritance of Hb A2 Honai with other hemoglobin disorders (e.g., alpha- or beta-thalassemia, or common hemoglobin variants like Hb S or Hb E) modifies the clinical phenotype is an important area for future research. The search results indicate the importance of considering co-inheritance in the diagnosis and management of hemoglobinopathies. nih.govclinsurggroup.us

Structural Analysis: High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, could provide detailed insights into how the δ90 Glu→Val substitution affects the three-dimensional structure of the Hb A2 molecule and its interactions.

Clinical Significance: While initially considered benign, long-term follow-up studies of individuals with Hb A2 Honai could help confirm its clinical insignificance or identify any potential subtle health implications.

Addressing these questions will require a combination of advanced biochemical, cellular, genetic, and clinical research approaches, potentially facilitated by the high-throughput methodologies discussed earlier.

Q & A

What are the standard methodologies for quantifying hemoglobin A2 in clinical research, and how are they validated?

Hemoglobin A2 (HbA2) is typically quantified using high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), or immunoassays. HPLC separates hemoglobin variants based on charge and hydrophobicity, while CE leverages differences in electrophoretic mobility . Validation involves assessing precision (intra- and inter-assay variability), accuracy via comparison with gold-standard methods, and sensitivity to interfering substances (e.g., labile HbA1c or unstable variants). For instance, the 2010 consensus on HbA1c standardization emphasizes the need for traceability to reference methods and participation in proficiency testing programs .

Key Methodological Considerations:

  • Cross-platform validation (e.g., comparing HPLC with CE results) to ensure consistency.
  • Inclusion of internal controls to detect batch-to-batch variability.
  • Adjustments for confounding factors like iron deficiency, which may suppress HbA2 levels in β-thalassemia carriers .

How should researchers address discrepancies in HbA2 quantification across different analytical platforms?

Discrepancies often arise due to platform-specific detection thresholds or interference from hemoglobin variants (e.g., HbE or HbD). To resolve these:

Cross-validate results using a secondary method (e.g., molecular genotyping for β-globin mutations if CE/HPLC data conflict).

Analyze patient demographics : Iron deficiency or α-thalassemia co-inheritance can mask elevated HbA2 levels in β-thalassemia .

Leverage longitudinal data : Track HbA2 trends in individuals to distinguish biological variation from technical artifacts .

Example Workflow:

  • Step 1 : Confirm abnormal HbA2 levels with a repeat assay.
  • Step 2 : Correlate with ferritin levels and red cell indices (MCV, MCH) to rule out iron deficiency.
  • Step 3 : Perform gap-PCR or MLPA for α-globin gene deletions if HbA2 is paradoxically low in suspected β-thalassemia .

What experimental design principles are critical for studying HbA2’s role in hemoglobinopathy genotyping?

Studies must balance specificity (detecting true mutations) and sensitivity (avoiding false negatives). Key elements include:

  • Population stratification : Enroll cohorts with well-defined genotypes (e.g., β-thalassemia carriers, HbH disease) to establish HbA2 cutoff values .
  • Blinded analysis : Ensure technicians are unaware of clinical diagnoses to reduce bias.
  • Multivariate modeling : Adjust for covariates like age, sex, and comorbidities (e.g., diabetes) that may influence HbA2 .

Advanced Consideration:
Incorporate next-generation sequencing (NGS) to identify rare variants affecting HbA2 expression, such as promoter mutations in the δ-globin gene .

How can researchers resolve contradictions in HbA2’s diagnostic utility across diverse populations?

HbA2 thresholds for β-thalassemia diagnosis vary by ethnicity (e.g., 3.5–5.0% in Southeast Asians vs. 4.0–6.0% in Mediterraneans). To address this:

  • Conduct population-specific studies to define locally relevant cutoffs.
  • Integrate genetic epidemiology : Map δ-globin gene polymorphisms (e.g., HbA2-Monreale) that alter HbA2 levels independently of β-thalassemia .
  • Use receiver operating characteristic (ROC) curves to optimize sensitivity/specificity trade-offs .

Case Study:
A study in multiethnic cohorts found that HbA2 <2.5% had 98% specificity for α-thalassemia but poor sensitivity, necessitating complementary DNA analysis .

What novel methodologies are emerging for HbA2 research in understudied hemoglobinopathies?

Digital microfluidics : Enables high-throughput HbA2 quantification with minimal sample volume.

Mass spectrometry (MS) : Detects post-translational modifications (e.g., glycation) that may confound traditional assays .

CRISPR-based functional assays : Validate the pathogenicity of δ-globin variants by editing hematopoietic stem cells and measuring HbA2 expression .

Implementation Challenges:

  • Standardization of MS protocols to ensure inter-lab reproducibility.
  • Ethical approval for gene-editing studies involving human cells .

How should hypotheses be formulated when investigating HbA2 as a biomarker for non-hematological conditions?

Hypotheses must specify the relationship between HbA2 and the target condition (e.g., chronic kidney disease). For example:

  • H1 : Elevated HbA2 (>3.5%) is associated with reduced erythropoietin responsiveness in CKD patients.
  • Variables : HbA2 (dependent), erythropoietin dose (independent), eGFR (covariate).

Methodological Framework:

  • Step 1 : Conduct a pilot study to assess feasibility.
  • Step 2 : Use multivariable regression to control for confounders (e.g., iron status, inflammation).
  • Step 3 : Validate findings in an independent cohort with harmonized assay protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.